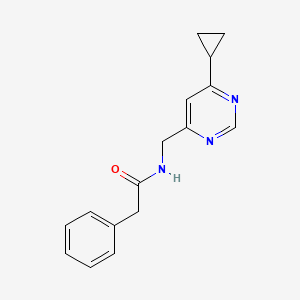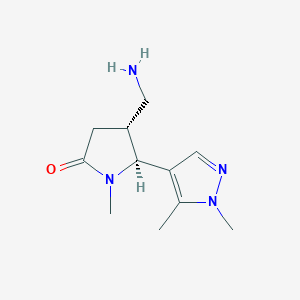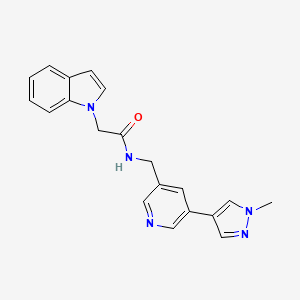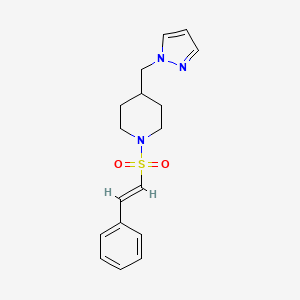
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenylacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 2004 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how the drug affects the body) of compounds can shed light on their potential therapeutic applications. For instance, research on ketamine, a compound known for its diverse mechanisms of action, including NMDA receptor antagonism, provides a foundation for studying similar compounds (Peltoniemi et al., 2016).
Chemical Structure and Biological Activity
The relationship between a compound's chemical structure and its biological activity is crucial for drug development. Studies on thiazolopyrimidines, which share structural features with purines, have revealed their potential as anticancer agents due to diverse biological activities. Such studies highlight the importance of chemical scaffolds in developing new therapeutic agents (Islam & Fahmy, 2022).
Metabolic Pathways and Drug Interactions
Exploring how compounds are metabolized and interact with enzymes like cytochrome P450 can inform their safety and efficacy profiles. Research on the selective inhibition of cytochrome P450 isoforms by different compounds helps predict drug interactions and optimize therapeutic strategies (Khojasteh et al., 2011).
Novel Psychoactive Substances
Investigations into novel psychoactive substances, such as methoxetamine, offer insights into their pharmacological effects, potential therapeutic uses, and risks. This research can guide the evaluation of new compounds for medical use or highlight their adverse effects (Zanda et al., 2016).
Pediatric Applications
The clinical uses of compounds in pediatric populations, as seen in studies on ketamine, demonstrate the potential for adapting certain drugs for children's specific needs. Such research helps identify compounds that are effective and safe for use in younger patients (Bali et al., 2022).
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(8-12-4-2-1-3-5-12)17-10-14-9-15(13-6-7-13)19-11-18-14/h1-5,9,11,13H,6-8,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZKEOBJPDPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)

![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)







![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)